AZ20

Catalog No.
S548518
CAS No.
1233339-22-4
M.F
C21H24N4O3S
M. Wt
412.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
AZ20

CAS Number

1233339-22-4

Product Name

AZ20

IUPAC Name

(3R)-4-[2-(1H-indol-4-yl)-6-(1-methylsulfonylcyclopropyl)pyrimidin-4-yl]-3-methylmorpholine

Molecular Formula

C21H24N4O3S

Molecular Weight

412.5 g/mol

InChI

InChI=1S/C21H24N4O3S/c1-14-13-28-11-10-25(14)19-12-18(21(7-8-21)29(2,26)27)23-20(24-19)16-4-3-5-17-15(16)6-9-22-17/h3-6,9,12,14,22H,7-8,10-11,13H2,1-2H3/t14-/m1/s1

InChI Key

SCGCBAAYLFTIJU-CQSZACIVSA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

AZ20; AZ-20; AZ 20.

Canonical SMILES

CC1COCCN1C2=NC(=NC(=C2)C3(CC3)S(=O)(=O)C)C4=C5C=CNC5=CC=C4

Isomeric SMILES

C[C@@H]1COCCN1C2=NC(=NC(=C2)C3(CC3)S(=O)(=O)C)C4=C5C=CNC5=CC=C4

The exact mass of the compound 4-[4-(1-methanesulfonylcyclopropyl)-6-[(3R)-3-methylmorpholin-4-yl]pyrimidin-2-yl]-1H-indole is 412.15691 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

AZ20 (CAS: 1233339-22-4) is a highly potent, selective, and cell-permeable inhibitor of Ataxia telangiectasia and Rad3-related (ATR) kinase, a master regulator of the DNA damage response (DDR). Originally discovered as a breakthrough sulfonylmorpholinopyrimidine derivative, AZ20 demonstrates an in vitro IC50 of 5 nM against ATR, setting a quantitative benchmark for target engagement. In procurement and assay design, AZ20 is primarily utilized as a high-fidelity reference compound for in vitro mechanistic studies, synthetic lethality screening, and chemosensitization profiling. It is specifically selected for workflows where the precise isolation of ATR activity from other PIKK family members—such as ATM, DNA-PK, and mTOR—is strictly required to ensure reproducible, purity-linked assay readouts [1].

Substituting AZ20 with older ATR inhibitors (such as VE-821) or broad-spectrum PIKK inhibitors (such as Dactolisib/BEZ235) introduces significant assay confounding and compromises reproducibility. First-generation compounds like VE-821 possess an IC50 of 26 nM, requiring substantially higher working concentrations to achieve equivalent target blockade, which directly increases the risk of solvent toxicity and non-specific kinase inhibition in cellular models . Conversely, while next-generation clinical analogs like AZD6738 offer improved aqueous solubility for in vivo dosing, AZ20 remains the preferred, highly characterized chemical probe for tightly controlled in vitro assays. Its established baseline data in Chk1 phosphorylation blockade and its tight structure-activity relationship (SAR) space make it indispensable for isolating ATR-specific replication stress without the polypharmacology associated with less selective alternatives [1].

Higher Biochemical Potency Against ATR Kinase vs. First-Generation Alternatives

In cell-free biochemical workflows, AZ20 demonstrates an IC50 of 5 nM against ATR kinase. This represents a 5.2-fold increase in potency compared to the first-generation benchmark VE-821 (IC50 = 26 nM) and a 3.8-fold advantage over VE-822 (Berzosertib, IC50 = 19 nM). This high intrinsic affinity ensures complete target saturation at lower nanomolar concentrations, establishing a strict baseline for target engagement.

Evidence DimensionATR Kinase Inhibition (IC50)
Target Compound Data5 nM
Comparator Or BaselineVE-821 (26 nM)
Quantified Difference5.2-fold higher potency
ConditionsCell-free biochemical kinase assay

Procuring AZ20 allows researchers to use lower compound concentrations in high-throughput screens, minimizing solvent artifacts and off-target interactions.

Quantifiable Selectivity Over Related PIKK Family Members

A critical challenge in DNA damage response (DDR) research is isolating ATR activity from structurally related PIKK family kinases. AZ20 exhibits an 8-fold selectivity window over mTOR (IC50 ~ 40 nM) and minimal activity against ATM and DNA-PK. In contrast, dual inhibitors like Dactolisib (BEZ235) inhibit ATR (IC50 = 21 nM) but are actually more potent against PI3K and mTOR (IC50 = 4-7 nM), making them unsuitable for ATR-specific pathway mapping .

Evidence DimensionSelectivity profile (ATR vs. PI3K/mTOR)
Target Compound Data5 nM (ATR) vs ~40 nM (mTOR)
Comparator Or BaselineDactolisib (21 nM ATR vs 4-7 nM PI3K/mTOR)
Quantified DifferenceAZ20 is ATR-selective; Dactolisib is PI3K/mTOR-preferential
ConditionsIn vitro kinase selectivity profiling

Ensures that observed cellular phenotypes are strictly driven by ATR inhibition, guaranteeing high reproducibility in mechanistic assays.

Robust Cellular Target Engagement via Chk1 Phosphorylation Blockade

Beyond cell-free potency, AZ20 demonstrates highly efficient cellular target engagement, inhibiting ATR-mediated phosphorylation of the downstream effector Chk1 (Ser345) with an IC50 of 50 nM in HT29 colorectal adenocarcinoma cells. This provides a reliable, quantitative biomarker readout for assay validation, establishing a highly reproducible baseline for evaluating DDR abrogation in intact cellular systems compared to uninhibited controls [1].

Evidence DimensionCellular Chk1 Phosphorylation Inhibition (IC50)
Target Compound Data50 nM
Comparator Or BaselineUninhibited cellular baseline
Quantified Difference50 nM required for 50% target blockade in intact cells
ConditionsHT29 colorectal adenocarcinoma cellular assay

Provides a validated, procurement-ready benchmark concentration for establishing proof-of-concept in cell-based synthetic lethality workflows.

High-Fidelity Stock Formulation and DMSO Processability

For high-throughput laboratory workflows, reagent handling and solvent compatibility are critical. AZ20 demonstrates high solubility in anhydrous DMSO (up to 30 mg/mL), allowing for the preparation of highly concentrated stock solutions that minimize final solvent toxicity in cellular assays. Unlike clinical formulations that may require complex aqueous buffering, AZ20's straightforward DMSO processability ensures reproducible dosing across multi-well plate formats without precipitation .

Evidence DimensionStock solution processability
Target Compound Data30 mg/mL in DMSO
Comparator Or BaselineStandard aqueous-dependent clinical analogs
Quantified DifferenceEnables >10 mM stock generation in standard organic solvent
ConditionsAnhydrous DMSO formulation for in vitro screening

Ensures reliable, precipitation-free serial dilutions for high-throughput screening, minimizing solvent-induced viability artifacts.

In Vitro Synthetic Lethality Screening

Due to its high potency and selectivity, AZ20 is the standard reference compound for screening synthetic lethal interactions in cell lines with specific DDR mutations (e.g., ATM-deficient or p53-mutated models), where precise ATR blockade is required [1].

Downstream Biomarker Validation (Chk1)

AZ20 is perfectly suited for standardizing Western blot or flow cytometry workflows measuring Chk1 (Ser345) phosphorylation, providing a robust positive control for ATR pathway suppression at established nanomolar concentrations .

Chemosensitization and Combination Therapy Profiling

As a highly characterized ATR inhibitor, AZ20 serves as a reliable baseline for evaluating the synergistic effects of combining DDR inhibitors with standard-of-care genotoxic agents like Gemcitabine or Cisplatin in multi-well cellular assays [2].

Kinase Selectivity Benchmarking

For drug discovery programs developing next-generation PIKK inhibitors, AZ20 provides an essential comparator for mapping the SAR space and ensuring new candidates achieve true ATR selectivity over ATM, DNA-PK, and mTOR [1].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.1

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

412.15691181 Da

Monoisotopic Mass

412.15691181 Da

Heavy Atom Count

29

Appearance

white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

AZ20

Dates

Last modified: 08-15-2023
1: Foote KM, Blades K, Cronin A, Fillery S, Guichard SS, Hassall L, Hickson I, Jacq X, Jewsbury PJ, McGuire TM, Nissink JW, Odedra R, Page K, Perkins P, Suleman A, Tam K, Thommes P, Broadhurst R, Wood C. Discovery of 4-{4-[(3R)-3-Methylmorpholin-4-yl]-6-[1-(methylsulfonyl)cyclopropyl]pyrimidin-2-yl}-1H-indole (AZ20): a potent and selective inhibitor of ATR protein kinase with  monotherapy in vivo antitumor activity. J Med Chem. 2013 Mar 14;56(5):2125-38. doi: 10.1021/jm301859s. Epub 2013 Mar 1. PubMed PMID: 23394205.

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